molecular formula C12H17NO B13199804 4-(4-Aminophenyl)-4-methylpentan-2-one

4-(4-Aminophenyl)-4-methylpentan-2-one

Cat. No.: B13199804
M. Wt: 191.27 g/mol
InChI Key: GVJLWQUIBFNDLK-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-4-methylpentan-2-one is an organic compound characterized by a phenyl ring substituted with an amino group and a ketone group on a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one typically involves the following steps:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.

    Reduction: The nitro group in 4-nitrophenol is then reduced to an amino group, resulting in 4-aminophenol.

    Alkylation: The final step involves the alkylation of 4-aminophenol with 4-methylpentan-2-one under specific reaction conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the compound’s purity and quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or alkylated products.

Scientific Research Applications

4-(4-Aminophenyl)-4-methylpentan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

    4-Aminophenol: Shares the amino group but lacks the ketone group and the pentane chain.

    4-(4-Dimethylaminophenyl)-4-methylpentan-2-one: Similar structure but with a dimethylamino group instead of an amino group.

Uniqueness: 4-(4-Aminophenyl)-4-methylpentan-2-one is unique due to the presence of both an amino group and a ketone group on a pentane chain, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-(4-aminophenyl)-4-methylpentan-2-one

InChI

InChI=1S/C12H17NO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8,13H2,1-3H3

InChI Key

GVJLWQUIBFNDLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C)C1=CC=C(C=C1)N

Origin of Product

United States

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